N-(3-nitrophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-nitrophenyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O4S/c26-16(21-12-5-4-8-14(9-12)25(28)29)11-30-19-22-17-15(18(27)23-19)10-20-24(17)13-6-2-1-3-7-13/h1-10H,11H2,(H,21,26)(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGOXCFWWZHPJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-nitrophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities. This detailed article explores its structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 422.4 g/mol. The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine moiety, which is known for its diverse pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H14N6O4S |
| Molecular Weight | 422.4 g/mol |
| CAS Number | 921486-44-4 |
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown effectiveness against various viral enzymes. A study highlighted that certain pyrazole-modified compounds maintained efficacy against HIV reverse transcriptase (RT), showcasing IC50 values as low as 1.96 μM .
Antioxidant and Anti-inflammatory Effects
The compound's structure suggests potential antioxidant and anti-inflammatory properties. Research involving molecular docking simulations has indicated that similar pyrazole derivatives possess excellent antioxidant capabilities. These compounds can mitigate oxidative stress by scavenging free radicals and modulating inflammatory pathways .
Anticancer Activity
The anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives has been documented in various studies. For instance, certain derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanisms of action often involve the modulation of key signaling pathways associated with cell survival and growth .
Case Studies and Research Findings
- Antiviral Efficacy : A study evaluated the antiviral efficacy of a series of pyrazolo derivatives against the peste des petits ruminants virus (PPRV). The most effective compound exhibited an EC50 value significantly lower than existing treatments .
- Cytotoxicity in Cancer Cells : Research conducted on a range of pyrazolo compounds revealed selective cytotoxicity towards specific cancer cell lines, with some compounds showing over 80% inhibition at low micromolar concentrations .
- Molecular Docking Studies : Computational studies have been pivotal in predicting the interaction of this compound with biological targets. These studies suggest that the compound could effectively bind to key enzymes involved in viral replication and cancer progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
The 3-nitrophenyl group distinguishes this compound from analogs with alternative aryl substituents. Key comparisons include:
Modifications to the Pyrazolo-Pyrimidinone Core
Variations in the heterocyclic core or side chains alter physicochemical and pharmacological profiles:
Key Observations:
- The morpholine ring may engage in hydrogen bonding with biological targets .
- Hydroxyethyl Substituent (): The polar hydroxy group increases water solubility, which is advantageous for formulation but may reduce cellular uptake .
Spectroscopic Data
While direct data for the target compound are absent, analogs show consistent patterns:
- ¹H-NMR (DMSO-d₆): Resonances at δ 12.70–12.80 (pyrimidinone NH), δ 8.30–8.40 (aromatic protons), and δ 4.60–4.90 (CH₂ groups) .
- ESI-MS: Molecular ion peaks at m/z 401–630 [M-H]⁺, depending on substituents .
Q & A
Q. What synthetic routes are recommended for preparing N-(3-nitrophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide?
A modular approach is recommended, leveraging pyrazolo[3,4-d]pyrimidinone scaffolds as intermediates. Key steps include:
- Thioacetamide linkage formation : React 4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-thiol with bromoacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
- Nitroaryl substitution : Couple the thioether intermediate with 3-nitroaniline via nucleophilic aromatic substitution, using Pd catalysis or microwave-assisted heating to enhance regioselectivity .
- Purification : Column chromatography (silica gel, CHCl₃:MeOH 9:1) yields >85% purity.
Q. How can structural characterization of this compound be optimized using spectroscopic methods?
- 1H/13C NMR : Assign peaks by comparing with structurally analogous pyrazolo[3,4-d]pyrimidinones (e.g., δ ~7.5–8.6 ppm for pyrimidine protons; δ ~2.0–2.5 ppm for acetamide methyl groups) .
- LC-MS : Monitor molecular ion peaks ([M+H]+) in positive ion mode. For C₂₁H₁₆N₆O₃S, expect m/z ≈ 433.0 .
- X-ray crystallography : Co-crystallize with DMSO to resolve the pyrazolo-pyrimidinone core and confirm sulfur positioning .
Q. What solvent systems and reaction conditions improve yield during the thioacetamide coupling step?
- Solvent : DMF or DMSO (polar aprotic solvents enhance nucleophilicity of thiol groups) .
- Base : K₂CO₃ or Et₃N (maintain pH >9 to deprotonate thiols) .
- Temperature : 60–80°C for 12–24 hours (monitor via TLC). Avoid prolonged heating to prevent nitro group reduction .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against kinase targets?
- Molecular docking : Use AutoDock Vina to simulate binding to ATP pockets of kinases (e.g., EGFR or CDK2). The pyrazolo-pyrimidinone core mimics purine scaffolds, while the 3-nitrophenyl group may enhance π-π stacking .
- ADMET prediction : SwissADME estimates moderate lipophilicity (LogP ~2.5) and blood-brain barrier penetration, suggesting CNS applicability .
Q. What experimental strategies resolve contradictions in observed vs. predicted solubility data?
- Hansen solubility parameters : Compare experimental solubility (e.g., in DMSO, ethanol) with predictions from HSPiP software. Adjust co-solvents (e.g., PEG-400) to match polarity .
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures to rule out thermal instability as a solubility confounder .
Q. How does the nitro group at the 3-position influence metabolic stability in vitro?
- Cytochrome P450 assays : Incubate with human liver microsomes (HLMs). The electron-withdrawing nitro group reduces oxidative metabolism, increasing half-life (t₁/₂ >120 mins vs. <60 mins for non-nitrated analogs) .
- Reactive metabolite screening : Use glutathione (GSH) trapping to detect nitroso intermediates, which may require structural mitigation (e.g., fluorine substitution) .
Q. What mechanistic insights explain unexpected byproducts during scale-up synthesis?
- Reaction profiling : Use LC-MS to identify intermediates. Common byproducts include:
- DoE optimization : Apply Taguchi methods to prioritize factors (e.g., temperature > catalyst loading) .
Key Challenges and Future Directions
- Stereochemical control : The pyrazolo-pyrimidinone core may exhibit tautomerism; use dynamic NMR to study equilibrium .
- Target validation : Screen against kinase panels (e.g., Eurofins DiscoverX) to identify lead candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
